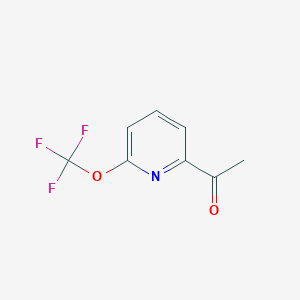

1-(6-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(6-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one is an organic compound with the molecular formula C8H6F3NO2 It is characterized by the presence of a trifluoromethoxy group attached to a pyridine ring, which is further connected to an ethanone moiety

Preparation Methods

The synthesis of 1-(6-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using water as the oxygen source under mild conditions . This method is efficient and environmentally friendly, producing the desired product in moderate to good yields.

Industrial production methods for this compound may involve similar catalytic processes, with optimization for large-scale synthesis. The use of transition metal catalysts, such as copper, is crucial in facilitating the oxidation reactions required to form the ethanone moiety.

Chemical Reactions Analysis

1-(6-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the ethanone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, particularly those containing pyridine and trifluoromethoxy groups.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Medicine: Research into its potential therapeutic applications includes its use as a scaffold for drug development, particularly in designing molecules with improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 1-(6-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property facilitates its binding to active sites on enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-(6-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one can be compared with other similar compounds, such as:

1-(6-bromopyridin-2-yl)ethan-1-one: This compound has a bromine atom instead of a trifluoromethoxy group, which affects its reactivity and applications.

1-[6-(trifluoromethyl)pyridin-3-yl]ethanone: The position of the trifluoromethyl group differs, leading to variations in chemical behavior and biological activity.

Pyridine-2(H)-one derivatives: These compounds share the pyridine core but differ in functional groups, influencing their pharmacological properties and uses.

The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

1-(6-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one, a compound characterized by its unique trifluoromethoxy group and pyridine structure, has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and applications of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C8H6F3NO and a molecular weight of approximately 189.13 g/mol. The presence of the trifluoromethoxy group enhances its lipophilicity, which is crucial for its interaction with biological membranes and targets.

| Property | Value |

|---|---|

| Molecular Formula | C8H6F3NO |

| Molecular Weight | 189.13 g/mol |

| LogP | 0.86 |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 192.5 °C |

| Flash Point | 70.2 °C |

Biological Activities

Research indicates that this compound exhibits antimicrobial and anti-inflammatory properties, making it a candidate for therapeutic applications in treating infections and inflammatory diseases.

Antimicrobial Activity

In vitro studies have shown that this compound possesses significant antimicrobial activity against various pathogens. For instance, it has been tested against strains of Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Anti-inflammatory Effects

The compound's anti-inflammatory properties are attributed to its ability to inhibit specific pathways involved in inflammation. It has been observed to reduce the production of pro-inflammatory cytokines in cell culture models, suggesting potential use in managing inflammatory conditions.

The mechanism by which this compound exerts its biological effects involves:

- Cell Membrane Penetration : The trifluoromethoxy group enhances the compound's ability to penetrate lipid membranes.

- Enzyme Modulation : It interacts with various enzymes and receptors, modulating their activity and influencing metabolic pathways.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that derivatives of pyridine, including this compound, showed promising results against resistant bacterial strains, indicating its potential as a lead compound for antibiotic development .

- Anti-inflammatory Mechanism : Research exploring the anti-inflammatory effects revealed that this compound significantly reduced TNF-alpha levels in macrophage cell lines, showcasing its potential for treating chronic inflammatory diseases .

Properties

Molecular Formula |

C8H6F3NO2 |

|---|---|

Molecular Weight |

205.13 g/mol |

IUPAC Name |

1-[6-(trifluoromethoxy)pyridin-2-yl]ethanone |

InChI |

InChI=1S/C8H6F3NO2/c1-5(13)6-3-2-4-7(12-6)14-8(9,10)11/h2-4H,1H3 |

InChI Key |

ZVRKPGZIFVJFDX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC(=CC=C1)OC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.